Cas no 2092093-08-6 (2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/2092093-08-6x500.png)
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
-
- インチ: 1S/C9H13N3O2/c1-7-4-8-5-11(6-9(13)14)2-3-12(8)10-7/h4H,2-3,5-6H2,1H3,(H,13,14)
- InChIKey: UQIXFVNVBXYQKT-UHFFFAOYSA-N
- ほほえんだ: OC(CN1CC2=CC(C)=NN2CC1)=O
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M167611-1g |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetic acid |
2092093-08-6 | 1g |
$ 865.00 | 2022-06-04 | ||
TRC | M167611-100mg |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetic acid |
2092093-08-6 | 100mg |
$ 135.00 | 2022-06-04 | ||
TRC | M167611-500mg |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetic acid |
2092093-08-6 | 500mg |
$ 550.00 | 2022-06-04 | ||
Life Chemicals | F2198-8425-2.5g |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
2092093-08-6 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
Life Chemicals | F2198-8425-5g |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
2092093-08-6 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
Life Chemicals | F2198-8425-0.5g |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
2092093-08-6 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
Life Chemicals | F2198-8425-1g |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
2092093-08-6 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
Life Chemicals | F2198-8425-10g |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
2092093-08-6 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
Life Chemicals | F2198-8425-0.25g |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
2092093-08-6 | 95%+ | 0.25g |
$539.0 | 2023-09-06 |
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acidに関する追加情報
Introduction to 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS No. 2092093-08-6) in Modern Chemical Biology and Medicinal Chemistry
2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, identified by its CAS number 2092093-08-6, represents a structurally intriguing compound that has garnered significant attention in the realm of chemical biology and medicinal chemistry. This heterocyclic derivative, featuring a fused pyrazole-pyrazine core with an acetic acid moiety, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular framework of 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is characterized by its rigid bicyclic system, which includes a pyrazole ring substituted at the 2-position with a methyl group and connected to a pyrazine ring through a dihydropyrazino bridge. This structural motif is reminiscent of several bioactive scaffolds that have demonstrated efficacy in modulating biological pathways relevant to inflammation, cancer, and neurodegenerative diseases. The presence of the acetic acid side chain further enhances the compound's potential for interaction with biological targets, particularly enzymes and receptors that are involved in metabolic and signaling processes.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The pyrazolo[1,5-a]pyrazine scaffold, in particular, has emerged as a privileged structure due to its ability to engage with various biological targets. Studies have shown that derivatives of this scaffold can exhibit inhibitory activity against enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and kinase families, which are key players in inflammatory responses and disease progression. The acetic acid functional group in 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid also suggests potential for chelation interactions with metal ions, which are often involved in enzymatic catalysis and cellular signaling.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of next-generation therapeutics. The structural features of 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid align well with the principles of structure-based drug design, where the three-dimensional arrangement of atoms within a molecule determines its binding affinity and specificity to biological targets. Computational modeling studies have indicated that this compound could interact with binding pockets on proteins associated with diseases such as cancer and autoimmune disorders. These insights are supported by experimental data from high-throughput screening campaigns conducted by several research groups.
The synthesis of 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid presents an interesting challenge due to the complexity of its heterocyclic core. However, advances in synthetic methodologies have made it feasible to construct this molecule with high yield and purity. Techniques such as multi-step organic synthesis involving cyclization reactions and functional group transformations have been employed to achieve the desired structure. Additionally, modern spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have played a crucial role in confirming the molecular structure and purity of the compound.
In terms of biological activity, 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has shown promise in preclinical studies where it has been tested for its ability to modulate inflammatory pathways. In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent. Furthermore, animal models have provided evidence that derivatives of this scaffold can reduce inflammation-induced tissue damage without significant side effects.
The pharmacokinetic properties of 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid are also an area of active investigation. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability in vivo. These characteristics are favorable for drug development as they ensure that the compound can reach its target site of action at effective concentrations while minimizing rapid degradation by metabolic enzymes. Additionally, pharmacokinetic modeling has helped researchers optimize dosing regimens to maximize therapeutic efficacy while minimizing potential toxicity.
The future directions for research on CAS No 2092093-08-6 include further exploration of its biological activity across different disease models and optimization of its chemical properties for improved pharmacological profiles. Investigating analogs derived from this scaffold could provide insights into structure-activity relationships (SARs), which are essential for designing more potent and selective drug candidates. Moreover, exploring synthetic routes that enhance scalability and cost-effectiveness will be crucial for translating laboratory findings into clinical applications.
Collaborations between academic institutions, pharmaceutical companies,and biotechnology firms will be instrumental in advancing the development pipeline for compounds like CAS No 2092093-08-6。 Such partnerships can leverage complementary expertise, resources,and infrastructure to accelerate preclinical testing, clinical trials,and regulatory approvals. As our understanding of disease mechanisms continues to evolve, compounds like CAS No 2092093-08-6 will play an increasingly important role in developing innovative treatments that address unmet medical needs.
2092093-08-6 (2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid) 関連製品
- 1804394-78-2(5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine)
- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)
- 1155606-65-7(6-bromo-4,8-dichloro-2-methylquinoline)
- 2188202-93-7(1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 1261643-07-5(2-Chloro-3-(trifluoromethoxy)benzyl chloride)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 1710661-07-6(5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 1369071-61-3(8-methoxyisoquinolin-1-amine)




